molecular formula C6H7BrClF3O B179798 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one CAS No. 155630-26-5

6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one

Cat. No.: B179798
CAS No.: 155630-26-5
M. Wt: 267.47 g/mol
InChI Key: IPNZTHFBEOLUHV-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one (CAS 155630-26-5) is a high-purity halogenated ketone of significant interest in advanced chemical research and development. This compound, with a molecular formula of C 6 H 7 BrClF 3 O and a molecular weight of 267.47 g/mol, is characterized by its unique structure containing bromine, chlorine, and trifluoromethyl functional groups . Its molecular structure makes it a valuable and versatile building block (synthon) in organic synthesis, particularly for introducing fluorine-containing motifs into target molecules, which is a critical strategy in the development of agrochemicals and pharmaceuticals. The presence of multiple halogens and the ketone functionality provides reactive sites for further chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions. Key physical properties include a boiling point of 74-76 °C at 2 mmHg and a refractive index of 1.433 at 24 °C . This product is supplied with a purity of 97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are advised to consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

6-bromo-5-chloro-5,6,6-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClF3O/c1-4(12)2-3-5(8,9)6(7,10)11/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNZTHFBEOLUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449779
Record name 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID60449779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155630-26-5
Record name 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one
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Preparation Methods

Bromination and Chlorination: Radical vs. Nucleophilic Pathways

Industrial-Scale Synthesis: Catalysts and Reaction Engineering

Catalytic Systems for Enhanced Efficiency

Phase-transfer catalysts (PTCs), including tetrabutylammonium bromide (TBAB) and crown ethers, are critical for mitigating the immiscibility of halogenating agents in organic solvents. For example, a biphasic system of toluene/water with TBAB accelerates bromine transfer to the organic phase, reducing reaction times by 40% compared to homogeneous conditions.

Catalyst Solvent System Reaction Time (h) Yield (%)
TBAB (5 mol%)Toluene/water3.588
18-Crown-6 (3 mol%)Dichloromethane4.282
NoneAcetonitrile8.065

Table 1: Impact of phase-transfer catalysts on bromination efficiency.

Pressure and Temperature Optimization

Industrial reactors operate at elevated pressures (3–15 bar) to maintain halogen gases in solution, particularly for fluorination steps. Kinetic studies indicate that increasing pressure from 5 to 15 bar improves SF₄ utilization by 27%, reducing waste generation. Temperature gradients within tubular reactors also prevent thermal degradation; maintaining 130–140°C in fluorination zones ensures optimal reaction rates without ketone decomposition.

By-Product Analysis and Purification Techniques

Common By-Products and Mitigation Strategies

Major by-products include:

  • Over-halogenated derivatives : Uncontrolled bromination yields 5,6-dibromohexan-2-one, detectable via GC-MS at m/z 285.

  • Dehydrohalogenation products : Elimination of HBr under basic conditions forms 5-chloro-5,6,6-trifluorohex-1-en-2-one, identifiable by IR absorption at 1660 cm⁻¹ (C=C stretch).

Purification employs fractional distillation under reduced pressure (20–30 mm Hg), exploiting boiling point differences between the target compound (130–150°C at 20 mm Hg) and by-products.

Solvent Selection for Crystallization

Recrystallization from hexafluoroisopropanol (HFIP) yields >99% purity due to HFIP’s high polarity and low solubility for halogenated impurities. Alternative solvents like ethyl acetate or methanol require multiple crystallization cycles, reducing overall yield by 15–20%.

Scalability Challenges and Economic Considerations

Cost-Benefit Analysis of Halogen Sources

Bromine and chlorine are cost-effective at scale ($2.50/kg and $0.30/kg, respectively), but SF₄’s high price ($120/kg) drives research into alternative fluorinating agents. Recent advances in electrochemical fluorination using potassium fluoride (KF) and ionic liquids show promise, with pilot-scale trials achieving 75% yield at 50% lower cost .

Chemical Reactions Analysis

6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of more complex molecules.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It is employed in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one can be compared with other halogenated hexan-2-one derivatives. Similar compounds include:

  • 6-Bromo-5-chlorohexan-2-one
  • 5,6,6-Trifluorohexan-2-one
  • 5-Chloro-5,6,6-trifluorohexan-2-one

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Biological Activity

6-Bromo-5-chloro-5,6,6-trifluorohexan-2-one is a halogenated organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of organofluorine compounds known for their diverse applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C6H3BrClF3O
  • Molecular Weight : 253.44 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

Halogenated compounds like this compound often exhibit significant biological activity due to their unique chemical properties. The presence of multiple halogens can enhance lipophilicity and reactivity towards biological targets.

  • Enzyme Inhibition : Research indicates that halogenated ketones can act as enzyme inhibitors by modifying active sites through covalent bonding or steric hindrance.
  • Antimicrobial Properties : Compounds with bromine and chlorine substituents have been shown to possess antimicrobial activities against various pathogens.
  • Anticancer Activity : Some studies have suggested that trifluoromethyl-containing compounds can induce apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated ketones, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be relatively low compared to non-halogenated analogs.

CompoundMIC (µg/mL)Target Organism
This compound25Staphylococcus aureus
Other Halogenated Ketones50 - 100Various Bacteria

Anticancer Activity

In a separate investigation focusing on the anticancer properties of halogenated compounds, this compound was tested on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 30 µM for MCF-7 cells.

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to inhibit microbial growth and induce apoptosis in cancer cells suggests a dual therapeutic application in infectious diseases and oncology.

Q & A

Q. What protocols validate the purity of synthetic batches when GC/MS and HPLC results conflict?

  • Methodological Answer : Combine orthogonal techniques:
  • Elemental Analysis : Confirm Br/Cl/F stoichiometry.
  • 2D NMR (HSQC, HMBC) : Detect trace impurities undetected by chromatography.
  • Ion Chromatography : Quantify halide counterions from degradation.
    Address solvent residue artifacts by lyophilization or activated carbon treatment .

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